2-Fluoro-4-isothiocyanato-1-methylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-isothiocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXMSAUWJPXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299299 | |
| Record name | 2-fluoro-4-isothiocyanato-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116401-53-7 | |
| Record name | 2-fluoro-4-isothiocyanato-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: A Framework for the Characterization and Use of Novel Aryl Isothiocyanates as Covalent Probes, Featuring 2-Fluoro-4-isothiocyanato-1-methylbenzene
Abstract
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the characterization and application of novel aryl isothiocyanates as chemical probes. Using 2-Fluoro-4-isothiocyanato-1-methylbenzene as a representative model, we detail the principles of covalent modification, essential validation protocols, and workflows for target engagement studies. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for assessing the utility of this class of compounds in chemical biology and proteomics.
Introduction: The Power of Covalent Probes
Covalent chemical probes are indispensable tools in modern drug discovery and chemical biology. By forming a stable, irreversible bond with their biological targets, they offer unique advantages for target identification, validation, and functional characterization.[1] The isothiocyanate (ITC) functional group is a well-established electrophilic "warhead" that demonstrates reactivity towards nucleophilic amino acid residues.[2][3] Naturally occurring ITCs, found in cruciferous vegetables, are known to exert biological effects, such as inducing apoptosis and cell cycle arrest, through the covalent modification of key cellular proteins.[3][4]
The reactivity of the ITC group (R-N=C=S) is centered on its electrophilic carbon atom, which is susceptible to nucleophilic attack by residues such as cysteine and lysine within proteins.[5][6] This interaction results in the formation of a highly stable thiourea or urea linkage, effectively "tagging" the protein for further study.
This application note focuses on this compound, a synthetic aryl isothiocyanate. While specific applications of this particular molecule are not yet widely documented, its structure presents an excellent scaffold for developing novel chemical probes. The electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring are expected to modulate the reactivity of the ITC moiety, making it an interesting candidate for systematic evaluation. Here, we outline the essential steps to characterize its properties and deploy it as a research probe.
Foundational Principles: Mechanism of Action
The utility of an ITC-based probe is governed by its reaction with protein nucleophiles. The primary targets are the thiol group of cysteine residues and the ε-amino group of lysine residues.[1]
-
Reaction with Cysteine: The sulfhydryl group of a cysteine residue attacks the central carbon of the isothiocyanate, forming a dithiocarbamate adduct. This is a highly favorable and often rapid reaction.[5]
-
Reaction with Lysine: The primary amine of a lysine residue attacks the ITC, forming a thiourea linkage. The reactivity is highly dependent on pH, as the amine must be in its deprotonated, nucleophilic state.[7] Generally, this reaction is favored at a pH above the pKa of the amine group (pH > 9.0).[7]
The specific protein environment, including the accessibility and nucleophilicity of target residues, ultimately dictates the site of modification.
Caption: Covalent modification of Cysteine and Lysine residues by an Isothiocyanate probe.
Initial Characterization of the Probe
Before any biological application, the purity, stability, and fundamental reactivity of the probe must be rigorously established. This ensures that observed effects are attributable to the compound of interest and not to impurities or degradation products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143782-23-4 | [8] |
| Molecular Formula | C₈H₆FNS | [8][9] |
| Molecular Weight | 167.21 g/mol | [10] |
| Monoisotopic Mass | 167.0205 Da | [9] |
| Predicted XlogP | 3.8 | [9] |
Protocol 3.1: Purity and Stability Assessment
Objective: To determine the purity of the probe and its stability in aqueous buffers commonly used in biological assays.
Rationale: Isothiocyanates can be susceptible to hydrolysis. Understanding the compound's stability in your experimental buffer is critical for defining the timeframe of your experiments and ensuring a consistent effective concentration.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris Buffer, pH 8.5
-
HPLC system with a C18 column and UV-Vis detector
-
LC-MS system for identity confirmation
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO.
-
Purity Analysis:
-
Dilute the stock solution to 100 µM in 50:50 acetonitrile:water.
-
Inject onto the HPLC-UV system and analyze the chromatogram. Purity should be >95% based on the integrated peak area at an appropriate wavelength (e.g., 254 nm).
-
Confirm the mass of the main peak using LC-MS to match the expected molecular weight.
-
-
Stability Assay:
-
Add the 10 mM DMSO stock to pre-warmed (37°C) PBS (pH 7.4) and Tris buffer (pH 8.5) to a final concentration of 50 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot, quench any reaction by adding an equal volume of acetonitrile, and centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC.
-
-
Data Analysis: Plot the percentage of the parent compound remaining over time for each buffer condition. Calculate the half-life (t₁/₂) of the probe in each buffer.
Application in Proteomics: Covalent Protein Labeling
A primary application of such probes is the covalent labeling of proteins to study binding interactions, identify targets, or map active sites.
Caption: A general workflow for identifying cellular targets of a covalent probe.
Protocol 5.1: Cellular Cytotoxicity Assay
Objective: To determine the optimal, non-toxic concentration range of the probe for live-cell experiments.
Rationale: High concentrations of a reactive electrophile can lead to widespread, non-specific protein modification and cellular toxicity, confounding the interpretation of any targeted effects. A dose-response curve is essential for finding a suitable concentration for target engagement studies.
Materials:
-
Cell line of interest (e.g., HeLa, A549) in culture
-
96-well cell culture plates
-
Probe stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Probe Treatment:
-
Prepare a serial dilution of the probe in cell culture medium, typically ranging from low micromolar to 100 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the probe or vehicle.
-
-
Incubation: Incubate the cells for a relevant period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
Viability Measurement: Add the viability reagent to each well and measure the output (absorbance or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the cell viability against the probe concentration and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability). For target engagement studies, concentrations well below the IC₅₀ (e.g., IC₁₀ or lower) are typically used.
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of covalent chemical probes. This guide provides a foundational set of protocols for any researcher seeking to characterize a novel aryl isothiocyanate. By systematically assessing purity, stability, reactivity with model proteins, and cellular toxicity, a researcher can confidently deploy such a probe for more advanced chemoproteomic experiments aimed at identifying novel drug targets and elucidating biological pathways. The principles and workflows described herein are broadly applicable and serve as a robust starting point for the exploration of new covalent modifiers in chemical biology.
References
-
Mi, L., et al. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Journal of Nutrition, 141(11), 1997-2002. [Link]
-
Griffin, C. W., et al. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology, 82(4), 534-537. [Link]
-
Xiao, D., et al. (2003). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. Journal of Biological Chemistry, 278(50), 50251-50257. [Link]
-
Maeda, H., et al. (1969). Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins. Journal of Biochemistry, 65(5), 777-783. [Link]
-
Li, Q., et al. (2024). Fluorescent Nanoporous Gene Drugs with Fenton-like Catalysis Vector Research. Molecules, 29(1), 226. [Link]
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Petria, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(24), 14374-14380. [Link]
-
Kawauchi, H. (2016). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. ResearchGate. [Link]
-
Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 12(4), 474-489. [Link]
-
Xu, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3581. [Link]
-
Hou, D. X., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 286(35), 30579-30587. [Link]
-
Keppler, J., et al. (2014). Characterization of the covalent binding of allyl isothiocyanate to β-lactoglobulin by fluorescence quenching, equilibrium measurement, and mass spectrometry. Journal of Agricultural and Food Chemistry, 62(43), 10518-10525. [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]
-
Loo, J. A., et al. (1993). Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. FEBS Letters, 324(2), 198-202. [Link]
-
Xu, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. PubMed, 26(12), 3581. [Link]
-
Reif, O. W., et al. (1994). Fluorescein isothiocyanate-labeled protein G as an affinity ligand in affinity/immunocapillary electrophoresis with fluorescence detection. Analytical Chemistry, 66(22), 4037-4043. [Link]
-
Nakamura, Y., & Miyoshi, N. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 47(2), 110-119. [Link]
-
Wang, Y., et al. (2024). Filamentous phage for therapeutic applications in non-small cell lung cancer and its brain metastasis. International Journal of Nanomedicine, 19, 737-753. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
ChemSynthesis. (n.d.). 1-isothiocyanato-4-methylbenzene. ChemSynthesis. [Link]
-
Georganics. (n.d.). 2-Bromo-4-fluoro-1-(methylthio)benzene. Georganics. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
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Application Notes and Protocols for Covalent Protein Modification with 2-Fluoro-4-isothiocyanato-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Covalent Probes in Unraveling Protein Function
Covalent modification of proteins is a powerful strategy in chemical biology and drug discovery. By forming a stable, irreversible bond with a target protein, covalent probes enable a wide range of applications, from visualizing protein localization and dynamics to identifying novel drug targets and developing potent therapeutics. Isothiocyanates (ITCs) are a class of electrophilic compounds that have garnered significant attention for their ability to covalently modify proteins, primarily by reacting with nucleophilic amino acid residues such as lysine and cysteine.[1][2] This document provides a detailed guide to the use of a specific aryl isothiocyanate, 2-Fluoro-4-isothiocyanato-1-methylbenzene, for the covalent modification of proteins.
This compound (CAS No. 143782-23-4, Molecular Formula: C₈H₆FNS, Molecular Weight: 167.20 g/mol ) is a valuable tool for researchers due to its defined reactivity and the presence of a fluorine atom, which can serve as a useful probe for certain analytical techniques.[3] This guide will delve into the chemical principles of its reactivity, provide detailed protocols for protein labeling and target identification, and discuss methods for the analysis of the resulting modifications.
Chemical Properties and Handling
Chemical Structure:
Figure 1: Chemical structure of this compound.
Storage and Handling:
Mechanism of Covalent Modification
The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles within a protein. The primary targets for covalent modification by this compound are the primary amino groups of lysine residues and the N-terminal α-amino group, as well as the thiol group of cysteine residues.[3][7]
The reaction with a primary amine forms a stable thiourea linkage, while the reaction with a thiol group forms a dithiocarbamate adduct. The pH of the reaction buffer plays a critical role in determining the selectivity of the modification.[3]
-
Lysine Modification: The ε-amino group of lysine is a potent nucleophile in its unprotonated state. Therefore, labeling of lysine residues is typically performed at an alkaline pH (pH 8.5-9.5) to ensure a significant population of deprotonated amino groups.[8]
-
Cysteine Modification: The thiol group of cysteine is also a strong nucleophile. Cysteine labeling can be achieved at a more neutral pH (pH 7.0-8.0), where the thiol group is more reactive than the protonated amino groups of lysine.[3]
Figure 2: Reaction mechanism of this compound with lysine and cysteine residues.
Application 1: General Protein Labeling
This protocol provides a general framework for the covalent labeling of a target protein with this compound. The resulting modified protein can be used in various downstream applications, such as pull-down assays or as a bioconjugate.
Materials
-
Target protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer:
-
For lysine targeting: 0.1 M Sodium Bicarbonate, pH 9.0
-
For cysteine targeting: 0.1 M Phosphate Buffer, pH 7.5
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Protocol
-
Protein Preparation:
-
Dissolve or dialyze the target protein into the appropriate labeling buffer. The protein solution should be free of any primary amines (e.g., Tris buffer) or thiols (e.g., DTT) that could compete with the labeling reaction.[8]
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9] Protect the solution from light.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a desired molar excess of the reagent over the protein. A starting point of a 10- to 20-fold molar excess is recommended.[10] The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[10] Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[11]
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a standard protein assay.
-
Confirm the covalent modification by mass spectrometry (see Data Analysis section).
-
Experimental Workflow for Protein Labeling
Figure 3: Workflow for covalent labeling of proteins.
Application 2: Chemoproteomic Target Identification
This application note describes a workflow to identify the protein targets of this compound in a complex biological sample, such as a cell lysate, using a chemoproteomics approach. This method relies on the synthesis of a probe molecule that incorporates the this compound warhead and a reporter tag (e.g., biotin or an alkyne for click chemistry) for enrichment and identification.[1][12]
Materials
-
Biotinylated or alkyne-functionalized this compound probe
-
Cell lysate or tissue homogenate
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Affinity resin (e.g., streptavidin-agarose for biotinylated probes)
-
Wash Buffers (containing detergents like SDS and urea to reduce non-specific binding)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for in-gel or on-bead tryptic digestion
-
Mass spectrometer (e.g., LC-MS/MS system)
Protocol
-
Probe Synthesis: Synthesize a chemical probe by incorporating a biotin or alkyne tag onto the this compound scaffold. This typically involves multi-step organic synthesis and is beyond the scope of this protocol.
-
Lysate Preparation:
-
Prepare a cell lysate or tissue homogenate in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Probe Incubation:
-
Incubate the lysate with the chemical probe at a predetermined concentration (e.g., 1-10 µM) for a specific duration (e.g., 1-2 hours) at 4°C or room temperature.
-
Include a control sample incubated with a vehicle (e.g., DMSO) or a structurally similar but non-reactive probe.
-
-
Enrichment of Labeled Proteins:
-
Add the affinity resin to the lysate and incubate to capture the probe-protein complexes.
-
Wash the resin extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the resin using a suitable elution buffer.
-
Perform in-gel or on-bead tryptic digestion of the enriched proteins to generate peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the probe.[1]
-
Workflow for Target Identification
Figure 4: Chemoproteomic workflow for target identification.
Data Analysis: Mass Spectrometry of Modified Proteins
Mass spectrometry is an indispensable tool for confirming the covalent modification of a protein and identifying the specific site of modification.[1]
Confirming Modification of Intact Protein
For relatively small and pure proteins, the mass of the intact protein can be measured before and after labeling using techniques like ESI-MS. The mass increase should correspond to the molecular weight of the this compound moiety (167.20 Da) for each modification event.
Identifying the Site of Modification
For larger proteins or complex mixtures, a bottom-up proteomics approach is typically employed:
-
Proteolytic Digestion: The modified protein is digested with a protease, most commonly trypsin, to generate a mixture of peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Database Searching: The resulting MS/MS spectra are searched against a protein sequence database using specialized software. The search parameters must be configured to include the mass shift corresponding to the modification by this compound (+167.0198 Da for C₈H₆FNS) as a variable modification on lysine and cysteine residues.
-
Validation: The identification of a modified peptide should be manually validated by inspecting the MS/MS spectrum to ensure that the fragment ions confidently pinpoint the site of modification.
| Parameter | Value |
| Precursor Mass Tolerance | 10-20 ppm |
| Fragment Mass Tolerance | 0.02 Da (for high-resolution instruments) |
| Enzyme | Trypsin |
| Max. Missed Cleavages | 2 |
| Variable Modifications | Oxidation (M), Acetyl (Protein N-term), Covalent adduct on K and C (+167.0198 Da) |
| Table 1: Example parameters for database searching to identify modifications. |
Troubleshooting and Best Practices
-
Low Labeling Efficiency:
-
Increase the molar excess of the reagent.
-
Optimize the reaction pH and incubation time.
-
Ensure the protein solution is free of competing nucleophiles.
-
-
Protein Precipitation:
-
Reduce the concentration of the reagent or the protein.
-
Perform the reaction at a lower temperature (4°C).
-
Ensure the DMSO concentration in the final reaction mixture is low (typically <10%).
-
-
Non-specific Binding in Pull-down Assays:
-
Increase the stringency of the wash buffers.
-
Include a pre-clearing step with the affinity resin before adding the probe-incubated lysate.
-
Use a control probe that is structurally similar but lacks the reactive isothiocyanate group.
-
Conclusion
This compound is a versatile reagent for the covalent modification of proteins. Its well-defined reactivity with lysine and cysteine residues, coupled with modern analytical techniques like mass spectrometry, provides a powerful platform for a wide range of applications in basic research and drug development. The protocols and workflows described in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any covalent modifier, careful optimization of reaction conditions and rigorous validation of the results are paramount to ensure the generation of reliable and reproducible data.
References
-
Petria, L., Szijj, P. A., Kelemen, Á., Imre, T., Gömöry, Á., Lee, M. T. W., Hegedűs, K., Ábrányi-Balogh, P., Chudasama, V., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14881–14888. [Link]
-
Xiao, D., & Singh, S. V. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current Pharmaceutical Biotechnology, 11(4), 429–437. [Link]
-
Ridgeview Diagnostics AB. (2021). Protocol - Protein labeling with FITC. [Link]
-
Wang, Y., Zhang, T., & Zhang, W. (2024). Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Future Medicinal Chemistry, 16(1), 1-22. [Link]
-
ACS Publications. (2018). Proteogenomic Analyses of Cellular Lysates Using a Phenol-Guanidinium Thiocyanate Reagent. Retrieved from [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Retrieved from [Link]
-
Mi, L., Wang, X., Govind, S., Hood, B. L., Veenstra, T. D., Johnson, K. F., & Chung, F. L. (2008). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research, 7(12), 5123–5133. [Link]
-
BiologicsCorp. (n.d.). FITC Labeling Service - Antibody Conjugation. Retrieved from [Link]
-
Smost, M., Stübner, E., & Grienke, U. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 17(10), 89. [Link]
-
ResearchGate. (n.d.). Revisitation of the phenylisothiocyanate-derivatives procedure for amino acid determination by HPLC-UV. Retrieved from [Link]
-
Bhattacharya, B. (n.d.). Protein labelling with FITC. Retrieved from [Link]
-
Xiao, D., & Singh, S. V. (2007). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Biochemical and Molecular Toxicology, 21(4), 181–187. [Link]
-
Schweigert, F. J., & Mirgosky, P. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Foods, 10(4), 717. [Link]
-
Mi, L., Wang, X., Govind, S., Hood, B. L., Veenstra, T. D., Johnson, K. F., & Chung, F. L. (2008). Proteomic analysis of covalent modifications of tubulins by isothiocyanates. Journal of Proteome Research, 7(12), 5123–5133. [Link]
-
Brodbelt, J. S., Perera, R. O., & Perez, E. (2018). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 29(12), 2465–2474. [Link]
-
Target 2035. (2021, March 17). Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021 [Video]. YouTube. [Link]
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- 10. mdpi.com [mdpi.com]
- 11. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 12. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Protein Conjugation with 2-Fluoro-4-isothiocyanato-1-methylbenzene
Welcome to the technical support center for protein conjugation using 2-Fluoro-4-isothiocyanato-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Section 1: Understanding the Reagent and Reaction Mechanism
What is this compound and how does it work?
This compound is an aromatic isothiocyanate compound designed for the covalent labeling of proteins and other biomolecules.[1][2] The key to its function lies in the isothiocyanate group (-N=C=S), which is an electrophile that readily reacts with nucleophilic groups on the protein surface.[3]
The primary targets for this reaction are the primary amine groups (–NH₂) found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[4] The reaction, which occurs under alkaline conditions, forms a stable thiourea bond, permanently attaching the molecule to the protein.[5]
The presence of a fluorine atom, an electron-withdrawing group, on the benzene ring is expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to a higher reaction rate compared to non-fluorinated analogs.[6]
Reaction Mechanism: Isothiocyanate with Primary Amine
Mechanism of thiourea bond formation.
How should I store and handle this compound?
Isothiocyanates are sensitive to moisture and light.[4] To ensure maximum reactivity, it is critical to:
-
Store in a cool, dark, and dry environment: Storage at 2-8°C in a desiccator is recommended.[4]
-
Protect from moisture: Isothiocyanates can be hydrolyzed by water, which inactivates the reactive group. Always allow the vial to warm to room temperature before opening to prevent condensation.
-
Prepare solutions fresh: Solutions of the reagent, typically in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), should be prepared immediately before use.[4]
Section 2: Experimental Protocol and Optimization
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for the conjugation reaction?
The reaction is highly pH-dependent. A basic pH is required to ensure that the primary amine groups on the protein are deprotonated and thus nucleophilic.[6]
| Buffer Component | Recommended pH Range | Concentration | Comments |
| Sodium Carbonate/Bicarbonate | 9.0 - 9.5 | 0.1 M | The most commonly used and recommended buffer for isothiocyanate conjugations.[4] Prepare fresh.[4] |
| Sodium Borate | 8.5 - 9.5 | 0.05 - 0.1 M | A suitable alternative to carbonate buffers. |
Crucially, avoid buffers containing primary or secondary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the isothiocyanate, significantly reducing conjugation efficiency.[4] If your protein is stored in such a buffer, it must be exchanged into an appropriate conjugation buffer (e.g., via dialysis or gel filtration) before starting the experiment.[4]
Q2: How do I prepare the this compound for the reaction?
Due to its hydrophobic nature, this reagent has poor solubility in aqueous buffers.[7] Therefore, a stock solution must be prepared in a dry, polar aprotic solvent.
Step-by-Step Reagent Preparation:
-
Bring the vial of this compound to room temperature before opening.
-
Prepare a stock solution, for example, at 1-10 mg/mL, in anhydrous DMSO.[4]
-
Vortex briefly to ensure complete dissolution.
-
This stock solution should be used immediately.[4]
Q3: How much reagent should I add to my protein? (Molar Ratio)
The optimal molar ratio of reagent to protein depends on the protein and the desired degree of labeling (DOL). A good starting point is a 10- to 20-fold molar excess of the isothiocyanate reagent over the protein.
To determine the amount needed:
-
Calculate the moles of your protein (Protein Molarity (mol/L) x Volume (L)).
-
Multiply by your desired molar excess (e.g., 15) to get the moles of reagent needed.
-
Calculate the volume of the reagent stock solution to add.
It is often necessary to perform a series of labeling reactions with varying molar ratios to determine the optimal condition for your specific application.[8]
Experimental Workflow for Protein Conjugation
General workflow for conjugation.
Section 3: Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
-
Cause A: Incorrect pH.
-
Explanation: If the pH is too low (below 8.5), the primary amines on the protein will be protonated (–NH₃⁺), rendering them non-nucleophilic and unable to react with the isothiocyanate.[6]
-
Solution: Verify the pH of your conjugation buffer immediately before use. Buffers, especially carbonate, can change pH over time.[4] It is best to prepare them fresh.[4]
-
-
Cause B: Presence of Competing Nucleophiles.
-
Explanation: Amine-containing buffers (Tris, glycine) or additives (sodium azide) will react with the isothiocyanate, consuming the reagent before it can label the protein.[4]
-
Solution: Ensure your protein is in a recommended amine-free buffer. Perform buffer exchange via dialysis or a desalting column if necessary.[4]
-
-
Cause C: Inactive Reagent.
-
Explanation: The isothiocyanate group is susceptible to hydrolysis if exposed to moisture.
-
Solution: Store the reagent under the recommended dry conditions. Always prepare the stock solution in anhydrous DMSO immediately before the experiment.[4]
-
-
Cause D: Insufficient Molar Ratio.
-
Explanation: The stoichiometry may be too low for sufficient labeling.
-
Solution: Increase the molar excess of the isothiocyanate reagent in increments (e.g., 20x, 50x, 100x) to find the optimal ratio.
-
Problem 2: Protein Precipitation During or After the Reaction
-
Cause A: Solvent Shock.
-
Explanation: Adding a large volume of organic solvent (like DMSO) rapidly to an aqueous protein solution can cause the protein to denature and precipitate.
-
Solution: Add the reagent stock solution to the protein solution very slowly, in small aliquots, while gently stirring.[4] The final concentration of the organic solvent should ideally be kept below 10% (v/v).
-
-
Cause B: Over-labeling.
-
Explanation: This reagent, like many fluorescent dyes, is hydrophobic.[7] Attaching too many molecules to the protein's surface can increase its overall hydrophobicity, leading to aggregation and precipitation.[7]
-
Solution: Reduce the molar ratio of the reagent to the protein in the reaction. Perform a titration to find the highest degree of labeling that maintains protein solubility.
-
Problem 3: Difficulty Removing Unconjugated Reagent
-
Explanation: It is essential to remove all free, unconjugated reagent as it can interfere with downstream applications and complicate the characterization of the conjugate.
-
Solution A: Gel Filtration Chromatography. This is the most effective method. Use a resin with an appropriate molecular weight cut-off (e.g., Sephadex G-25 or G-50) that will include the small reagent molecule while excluding the large protein conjugate.[4][9]
-
Solution B: Dialysis/Ultrafiltration. Extensive dialysis against a suitable buffer can also remove the free reagent.[10] Centrifugal ultrafiltration devices are a faster alternative.[10]
Section 4: Characterization of the Conjugate
How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), also known as the F/P ratio, is the average number of reagent molecules conjugated per protein molecule.[8][11] It can be calculated using UV-Vis spectrophotometry after the unconjugated reagent has been thoroughly removed.[8][11][12]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein's absorbance maximum.
-
Measure the absorbance at the maximum absorbance wavelength (λ_max) of the this compound molecule (this must be determined empirically).
-
Calculate the protein concentration, correcting for the reagent's absorbance at 280 nm.
-
Calculate the DOL using the following formula:
DOL = (A_max * ε_protein) / ((A₂₈₀ - (A_max * CF)) * ε_reagent)
Where:
-
A_max: Absorbance of the conjugate at the λ_max of the reagent.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).
-
ε_reagent: Molar extinction coefficient of the reagent at its λ_max (M⁻¹cm⁻¹).
-
CF (Correction Factor): The ratio of the reagent's absorbance at 280 nm to its absorbance at its λ_max.
-
The optimal DOL for most applications, particularly for antibodies, typically falls between 2 and 10.[13]
References
-
Lel-Tukacs, K., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(26), 15431–15439. Available from: [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
Corrin, C. (2022). Why is my protein labelling not working? ResearchGate. Retrieved from [Link]
-
Keppler, J., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed, 34(12), 105655. Available from: [Link]
-
Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 25–35. Available from: [Link]
-
Mi, L., et al. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(10), 1405–1413. Available from: [Link]
-
ResearchGate. (n.d.). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Retrieved from [Link]
-
Reyes, M. C., & Ross, J. L. (2021). Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate. microPublication Biology. Available from: [Link]
-
Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
-
Wang, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 570–581. Available from: [Link]
-
Springer, T. (1982). Conjugation of Protein to FITC. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][4][5][6]triazoles - a combined experimental and theoretical study. Retrieved from [Link]
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(5), 533-540. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of electron-withdrawing and electron-donating group substituted isothiocyanates. Retrieved from [Link]
-
MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
RSC Advances. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]
-
Norman, A. B., et al. (2018). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PLoS ONE, 13(10), e0205877. Available from: [Link]
-
Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of isothiocyanate (ITC) in a dry broccoli sprout extract. Retrieved from [Link]
-
MDPI. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? Retrieved from [Link]
-
ResearchGate. (n.d.). Proteins as binding targets of isothiocyanates in cancer prevention. Retrieved from [Link]
-
HYPERMOL. (n.d.). DOL Calculator for Labeled Protein. Retrieved from [Link]
-
Journal of Food Science and Technology. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Retrieved from [Link]
-
PubMed. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Retrieved from [Link]
Sources
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 7. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. timothyspringer.org [timothyspringer.org]
- 10. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Challenges in Using 2-Fluoro-4-isothiocyanato-1-methylbenzene
Disclaimer: As of January 2026, specific experimental data for 2-Fluoro-4-isothiocyanato-1-methylbenzene is limited in publicly available literature. The following guidance is synthesized from established principles of organic chemistry and data from structurally analogous aryl isothiocyanates. Researchers should always perform small-scale pilot experiments to determine optimal conditions.
Introduction
Welcome to the technical support guide for this compound. This document is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Aryl isothiocyanates are sensitive to moisture and can be lachrymatory. Proper storage and handling are critical to maintain its reactivity and ensure lab safety.
- Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. A desiccator or a dry box is highly recommended.
- Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and contact with skin and eyes.
Q2: What solvents are recommended for dissolving this compound?
A2: This compound is expected to be soluble in a range of common anhydrous organic solvents. The choice of solvent will depend on the specific reaction.
- General Purpose: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are good starting points.
- For Reactions with Amines: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are often used. Ensure the solvent is truly anhydrous as water will compete with the amine nucleophile.
Q3: What is the primary reactivity of the isothiocyanate group?
A3: The isothiocyanate group (-N=C=S) is an electrophile. The central carbon atom is susceptible to nucleophilic attack. The most common reaction is with primary or secondary amines to form a stable thiourea linkage. This reaction is fundamental to its use in bioconjugation and as a building block in organic synthesis.
Troubleshooting Guides
Problem 1: Low or No Reaction Yield
Q: I'm reacting this compound with a primary amine, but I'm seeing a low yield of my desired thiourea product. What could be the issue?
A: Low yield in thiourea formation can stem from several factors. Let's break down the potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Nucleophilicity of the Amine | The reactivity of isothiocyanates is highly dependent on the nucleophilicity of the amine. Sterically hindered amines or electron-deficient anilines will react slower. | 1. Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor for side products. 2. Add a Base: For amine salts (e.g., hydrochlorides), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to free the amine. Use 1.1-1.5 equivalents. 3. Increase Reaction Time: Some reactions may require extended periods (up to 24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Moisture Contamination | Isothiocyanates can react with water to form an unstable dithiocarbamic acid, which can decompose. This consumes your starting material. | 1. Use Anhydrous Solvents: Ensure all solvents are freshly dried and handled under inert gas. 2. Dry Glassware: Oven-dry all glassware before use. 3. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere. |
| Sub-optimal pH | For reactions in aqueous or semi-aqueous systems (e.g., bioconjugation), the pH is critical. The amine needs to be in its deprotonated, nucleophilic state. | 1. Adjust pH: The reaction should be run at a pH where a significant portion of the amine is deprotonated (typically pH 8-9 for alkyl amines). Use a non-nucleophilic buffer. |
| Impure Starting Material | The this compound may have degraded during storage. | 1. Verify Purity: Check the purity of the isothiocyanate by NMR or GC-MS before use. 2. Purify if Necessary: If impure, consider purification by distillation or chromatography, though this can be challenging due to its reactivity. |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Problem 2: Formation of Multiple Products
Q: My reaction is producing multiple spots on TLC, and the crude NMR is complex. What are the likely side products and how can I minimize them?
A: The formation of multiple products often points to side reactions involving the isothiocyanate or instability of the product. The electronic nature of the aromatic ring in this compound (with an electron-donating methyl group and an electron-withdrawing fluoro group) can influence reactivity.
Potential Side Reactions
-
Reaction with Di- or Poly-amines: If your nucleophile has multiple amine groups, you can get a mixture of mono-, di-, and poly-substituted products.
-
Solution: Use a large excess of the poly-amine to favor mono-substitution, or a large excess of the isothiocyanate to favor full substitution. Careful stoichiometric control is key.
-
-
Formation of Ureas: If there is any water present, the isothiocyanate can hydrolyze to an amine, which can then react with another molecule of the isothiocyanate to form a symmetric thiourea.
-
Solution: Strictly adhere to anhydrous reaction conditions.
-
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution, especially with potent nucleophiles or under harsh conditions (e.g., high heat). While less likely with amines, it is a possibility.
-
Solution: Use the mildest possible reaction conditions (e.g., room temperature). Avoid strong bases that could facilitate SNAr.
-
Experimental Protocol: General Procedure for Thiourea Synthesis
This protocol provides a starting point for the reaction of this compound with a primary amine.
-
Preparation:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous DCM (or another suitable solvent).
-
If the amine is a salt, add a non-nucleophilic base like TEA (1.2 eq.) and stir for 10 minutes.
-
-
Reaction:
-
Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the isothiocyanate solution dropwise to the stirring amine solution at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Reaction Workflow Diagram
Validation & Comparative
A Senior Application Scientist's Guide to Protein Labeling: Evaluating Alternatives to 2-Fluoro-4-isothiocyanato-1-methylbenzene
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone of modern biological inquiry. The ability to attach a reporter molecule—be it a fluorophore, a biotin tag, or a cytotoxic drug—enables the study of protein localization, dynamics, interactions, and function. For decades, isothiocyanates, such as 2-Fluoro-4-isothiocyanato-1-methylbenzene and its well-known counterpart, Fluorescein isothiocyanate (FITC), have been workhorses for protein labeling. They reliably react with primary amines on proteins to form stable thiourea bonds.
However, the landscape of bioconjugation chemistry is ever-evolving, and a reliance on a single labeling methodology can be limiting. The non-specific nature of amine-reactive chemistry, the potential for protein inactivation, and the sometimes harsh reaction conditions have driven the development of a diverse toolkit of alternative labeling strategies. This guide provides an in-depth comparison of these alternatives, offering the technical insights and experimental data necessary to make informed decisions for your specific research needs.
The Isothiocyanate Benchmark: Understanding the Chemistry of this compound
This compound belongs to the isothiocyanate family of reagents, which are characterized by their reactive -N=C=S group. This group readily undergoes a nucleophilic addition reaction with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. This reaction is highly pH-dependent, with optimal reactivity occurring under slightly alkaline conditions (pH 8.5-9.5), which deprotonates the amine to increase its nucleophilicity.
The primary advantages of isothiocyanate-based labeling are its simplicity and the stability of the resulting thiourea linkage. However, several limitations must be considered:
-
Lack of Specificity: Proteins typically possess multiple lysine residues on their surface, leading to a heterogeneous population of labeled proteins with varying degrees of labeling (DOL). This can be problematic for applications requiring a 1:1 protein-to-label stoichiometry.
-
Potential for Protein Inactivation: Lysine residues are often located in or near active sites or protein-protein interaction interfaces. Their modification can lead to a loss of biological activity.
-
Reaction Conditions: The requirement for alkaline pH can be detrimental to the stability and function of some proteins.
Key Alternatives to Isothiocyanate-Based Labeling
Several alternative chemistries have emerged to address the limitations of isothiocyanates, offering improvements in specificity, reaction conditions, and control over the labeling process. The most prominent of these are N-hydroxysuccinimide (NHS) esters, maleimides, and bioorthogonal "click" chemistry. For ultimate site-specificity, enzymatic and unnatural amino acid incorporation methods have become powerful tools.
N-Hydroxysuccinimide (NHS) Esters: A Refined Approach to Amine Labeling
Like isothiocyanates, NHS esters are amine-reactive reagents. They react with primary amines to form stable amide bonds. While this shares the same target as isothiocyanates, the reaction chemistry and resulting linkage offer some distinct characteristics.
Mechanism of Action: NHS esters react with primary amines via nucleophilic acyl substitution, forming a highly stable amide bond and releasing N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is typically between 7.5 and 8.5.
Causality in Experimental Choices: The choice between an isothiocyanate and an NHS ester often comes down to the desired stability of the final conjugate and the pH tolerance of the protein. The amide bond formed by NHS esters is generally considered more stable to hydrolysis than the thiourea bond from isothiocyanates. This can be a critical factor in long-term studies or applications involving harsh conditions.
Maleimides: Targeting Cysteine for Site-Specific Labeling
Maleimide chemistry offers a significant departure from amine-reactive labeling by selectively targeting the thiol group (-SH) of cysteine residues. This provides a powerful tool for achieving greater site-specificity, as cysteine is a much less abundant amino acid than lysine.
Mechanism of Action: Maleimides react with thiols via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a near-neutral pH of 6.5-7.5, which is advantageous for many proteins that are sensitive to alkaline conditions.
Causality in Experimental Choices: When a protein has a single, accessible cysteine residue, maleimide chemistry is an excellent choice for producing a homogeneous, site-specifically labeled product. If a protein lacks a free cysteine, one can often be introduced at a specific site via site-directed mutagenesis without significantly perturbing the protein's structure or function. However, it is crucial to ensure that any existing disulfide bonds are not reduced during the labeling process, unless the intention is to label the newly freed thiols.
Bioorthogonal "Click" Chemistry: The Ultimate in Specificity
Click chemistry refers to a class of reactions that are highly specific, efficient, and biocompatible. The most common example in protein labeling is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach involves a two-step process: first, one of the reactive partners (an azide or an alkyne) is introduced into the protein, either through modification of a natural amino acid or by incorporation of an unnatural amino acid. Then, the complementary reactive partner, attached to the label of interest, is "clicked" on.
Mechanism of Action: In the presence of a copper(I) catalyst, an azide and a terminal alkyne undergo a cycloaddition reaction to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not react with any naturally occurring functional groups in the cell, providing exceptional specificity.
Causality in Experimental Choices: Click chemistry is the method of choice when absolute specificity is required, particularly in complex biological environments like cell lysates or even live cells. The main consideration is the need to first introduce one of the click handles into the protein. While this adds a step to the workflow, the unparalleled specificity often justifies the initial effort.
Enzymatic Labeling: Harnessing Nature's Specificity
Enzymatic labeling methods utilize the high specificity of enzymes to attach labels to proteins. One of the most popular methods is Sortase-mediated ligation.
Mechanism of Action: The enzyme Sortase A recognizes a specific peptide sequence (LPXTG) and cleaves the peptide bond between the threonine and glycine. It then forms a new peptide bond with a molecule containing an N-terminal oligoglycine motif. By genetically fusing the LPXTG tag to a protein of interest, a label attached to a triglycine nucleophile can be specifically ligated.
Causality in Experimental Choices: This method is ideal for labeling proteins at their N- or C-termini with high specificity under mild, physiological conditions. It is particularly useful for attaching large molecules, such as other proteins or polymers, to the target protein. The primary requirement is the genetic modification of the target protein to include the sortase recognition tag.
Comparative Performance Analysis
| Feature | Isothiocyanates (e.g., this compound) | NHS Esters | Maleimides | Click Chemistry (CuAAC) |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne (introduced) |
| Resulting Bond | Thiourea | Amide | Thioether | Triazole |
| Bond Stability | Good | Excellent | Good | Excellent |
| Specificity | Low (multiple lysines) | Low (multiple lysines) | High (few cysteines) | Very High (bioorthogonal) |
| Optimal pH | 8.5 - 9.5 | 7.5 - 8.5 | 6.5 - 7.5 | 7.0 - 8.0 |
| Reaction Speed | Moderate to Fast | Fast | Fast | Very Fast |
| Key Advantage | Simplicity, widely used | Forms highly stable amide bonds | High specificity for thiols | Exceptional specificity |
| Key Disadvantage | Low specificity, potential for inactivation | Low specificity, potential for inactivation | Requires an accessible cysteine | Requires pre-introduction of a reactive handle |
Experimental Protocols
General Experimental Workflow
Protocol 1: Labeling with Isothiocyanate (FITC as an example)
-
Protein Preparation: Dialyze the protein solution (2-10 mg/mL) against 0.1 M sodium bicarbonate buffer, pH 9.0, overnight at 4°C to remove any amine-containing buffers (e.g., Tris).
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add 50-100 µg of the FITC solution for every 1 mg of protein. The exact ratio should be optimized for the specific protein.
-
Incubation: Incubate the reaction mixture for 2-8 hours at 4°C or room temperature, protected from light.
-
Purification: Remove unreacted FITC by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Labeling with NHS Ester
-
Protein Preparation: Prepare the protein solution (2-10 mg/mL) in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.
-
NHS Ester Solution Preparation: Just before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the NHS ester solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Separate the labeled protein from excess reagent using size-exclusion chromatography.
Protocol 3: Labeling with Maleimide
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., PBS with EDTA). If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes.
-
Maleimide Solution Preparation: Freshly prepare a 10 mM solution of the maleimide reagent in DMSO or DMF.
-
Labeling Reaction: Add the maleimide solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using size-exclusion chromatography.
Conclusion and Future Perspectives
While this compound and other isothiocyanates remain valuable tools for protein labeling due to their simplicity, the field has significantly advanced, offering a range of powerful alternatives. The choice of labeling strategy should be guided by the specific requirements of the experiment. For applications where a high degree of labeling is desired and some heterogeneity is acceptable, amine-reactive chemistries like NHS esters may offer superior bond stability. When site-specificity is paramount, maleimide chemistry provides a robust method for targeting cysteine residues. For the utmost specificity, particularly in complex biological systems, bioorthogonal click chemistry and enzymatic methods like Sortase-mediated ligation are unparalleled.
As a senior application scientist, my recommendation is to carefully consider the properties of your protein of interest and the demands of your downstream application. It is often worthwhile to screen multiple labeling strategies to identify the one that provides the optimal balance of labeling efficiency, specificity, and preservation of protein function. The continued development of novel labeling chemistries promises even greater control and precision in the future, further empowering our ability to unravel the complexities of the proteome.
References
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Casey, J. R., et al. (2013). Fluorescent labeling and modification of proteins. Pflügers Archiv - European Journal of Physiology, 465(7), 935–948. [Link]
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Li, Y., et al. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry, 16(33), 5945–5964. [Link]
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Biomolecule Labeling An Advanced Guide. (2024, November 26). YouTube. [Link]
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Griffin, C. W., et al. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology, 82(4), 534–537. [Link]
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Kim, D., & Park, S. (2019). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Methods in Enzymology, 627, 215–233. [Link]
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Simicevic, J., et al. (2024). Evaluating the efficacy of protein quantification methods on membrane proteins. Scientific Reports, 14(1), 1-12. [Link]
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Stephanopoulos, N., & Francis, M. B. (2011). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. ACS Chemical Biology, 6(10), 1034-1043. [Link]
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Abberior. NHS ester protocol for labeling proteins. [Link]
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Chen, P. R., & Ting, A. Y. (2015). Illuminating biological processes through site-specific protein labeling. Chemical Society Reviews, 44(10), 2986–3002. [Link]
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TdB Labs. (2024, December). FITC Labeling and Conjugation. [Link]
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ResearchGate. (2013, April 29). The best protocol for FITC labeling of proteins. [Link]
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Ishmukhametov, R. R., et al. (2016). Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles. ACS Omega, 1(5), 872–878. [Link]
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ResearchGate. (2015). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. [Link]
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Beliu, G., et al. (2024). Site-specific protein labeling strategies for super-resolution microscopy. Current Opinion in Chemical Biology, 80, 102445. [Link]
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Stephanopoulos, N., & Francis, M. B. (2013). Enzymatic Labeling of Proteins: Techniques and Approaches. Bioconjugate Chemistry, 24(9), 1495–1508. [Link]
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Zhang, Z., et al. (2021). Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. Bioconjugate Chemistry, 32(6), 1106–1114. [Link]
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ResearchGate. (2025, August 6). How Protein Labeling Applying. [Link]
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Spokoyny, A. M., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(11), 3565–3585. [Link]
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Bessa-Neto, D., et al. (2022). Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons. Nature Communications, 13(1), 1-15. [Link]
-
ResearchGate. Comparison of protein labeling methods involving protein tags. [Link]
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Wang, L., et al. (2024). Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society Reviews, 53(15), 6542-6573. [Link]
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Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. (2018, August 20). Max Delbrück Center. [Link]
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OpenWetWare. ISISBio:Protocols/Sortase mediated ligation. [Link]
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ResearchGate. (2015). Site-Specific Protein Labeling Methods and Protocols. [Link]
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ResearchGate. (2025, August 7). Bioorthogonal Reactions for Labeling Proteins. [Link]
-
ResearchGate. (A) Labelling protocol for biotinylated liposomes. (B) Nanoimager. [Link]
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ResearchGate. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. [Link]
-
Schmidt, F., et al. (2015). Sortase-Mediated Ligation of Purely Artificial Building Blocks. Polymers, 7(12), 2533–2545. [Link]
-
Bonger Lab. Chemoenzymatic subcellular protein labeling. [Link]
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Stephanopoulos, N., & Francis, M. B. (2011). Chemoenzymatic Methods for Site-Specific Protein Modification. Current Protocols in Chemical Biology, 3(3), 119–134. [Link]
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roboklon. Sortase A. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4349–4361. [Link]
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University of California, San Diego. Reversible Chemoenzymatic Protein Labeling. [Link]
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van der Meel, R., et al. (1992). Post-formation fluorescent labelling of liposomal membranes. In vivo detection, localisation and kinetics. Journal of Immunological Methods, 154(1-2), 113–122. [Link]
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St-Gelais, M., et al. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of Peptide Science, e3503. [Link]
A Senior Application Scientist's Guide to the Binding Specificity of 2-Fluoro-4-isothiocyanato-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Covalent Landscape with a Novel Isothiocyanate
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds that have garnered significant interest in drug development and chemical biology due to their ability to form covalent bonds with protein targets.[1] This irreversible mode of action can offer advantages in terms of potency and duration of effect. While compounds like phenethyl isothiocyanate (PEITC) and sulforaphane (SFN) have been extensively studied, the unique properties of substituted analogs remain a frontier for exploration. This guide focuses on the binding specificity analysis of a less-characterized yet promising compound: 2-Fluoro-4-isothiocyanato-1-methylbenzene.
The strategic placement of a fluorine atom and a methyl group on the phenyl ring is predicted to modulate the electrophilicity and steric profile of the isothiocyanate functional group, thereby influencing its binding kinetics and target selectivity. Understanding this binding specificity is paramount for its development as a selective chemical probe or therapeutic agent. This document provides a framework for this analysis, grounded in the principles of isothiocyanate chemistry and established experimental protocols.
The Chemical Rationale: Predicting Reactivity and Selectivity
The reactivity of the isothiocyanate group (-N=C=S) is central to its interaction with biological nucleophiles. The electrophilic carbon atom of the ITC is susceptible to attack by nucleophilic residues on proteins, primarily the thiol group of cysteine and the ε-amino group of lysine.
The substituents on the aromatic ring of this compound are expected to influence this reactivity through a combination of electronic and steric effects:
-
2-Fluoro Substituent: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the ortho position and is expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster reaction rate with nucleophiles. However, fluorine also possesses an electron-donating resonance effect (+M) due to its lone pairs, which can partially counteract the inductive effect.[2] The interplay of these opposing effects is a key determinant of the overall reactivity.
-
4-Methyl Substituent: The methyl group is an electron-donating group through both an inductive effect (+I) and hyperconjugation.[3] This electron-donating nature, situated para to the isothiocyanate, would be expected to slightly decrease the electrophilicity of the reactive carbon.
-
Steric Hindrance: The ortho-fluoro group may also introduce steric hindrance, potentially influencing the accessibility of the isothiocyanate to nucleophilic residues within the constrained microenvironment of a protein's binding pocket. This steric effect could contribute to selectivity by favoring proteins with more accessible nucleophiles.[4]
Based on these principles, it is hypothesized that this compound will exhibit a distinct reactivity profile compared to unsubstituted phenyl isothiocyanate and other common ITCs. The enhanced electrophilicity due to the ortho-fluoro group may lead to a higher intrinsic reactivity, while the electronic and steric contributions of both substituents will likely modulate its binding selectivity for different protein targets.
Comparative Framework: Benchmarking Against Established Isothiocyanates
To provide context for the binding specificity of this compound, it is essential to compare its performance against well-characterized ITCs.
| Compound | Structure | Key Known Protein Targets | Noteworthy Characteristics |
| Phenethyl Isothiocyanate (PEITC) | Benzene ring with a two-carbon chain extension to the ITC group. | Keap1, Tubulin, Mercapturic acid pathway enzymes | Widely studied for its chemopreventive properties. Its flexibility allows it to access a range of binding pockets. |
| Sulforaphane (SFN) | Aliphatic isothiocyanate with a sulfinyl group. | Keap1, Histone deacetylases (HDACs) | Known for its role in inducing phase II detoxification enzymes. The sulfinyl group impacts its solubility and reactivity. |
| This compound | Phenyl isothiocyanate with ortho-fluoro and para-methyl substituents. | To be determined | The electronic and steric effects of the fluoro and methyl groups are hypothesized to confer a unique binding profile. |
Experimental Workflow for Binding Specificity Analysis
A multi-pronged experimental approach is necessary to comprehensively characterize the binding specificity of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Starting Material: 2-Fluoro-4-methylaniline is a commercially available precursor.[5]
-
Reaction: The conversion of the primary amine to the isothiocyanate can be achieved using several methods. A common and effective method involves the use of thiophosgene or a less toxic equivalent like di(2-pyridyl) thionocarbonate in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).[1]
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy. The characteristic isothiocyanate stretch in the IR spectrum is expected between 2000-2200 cm⁻¹.[1]
Protocol 2: Kinetic Analysis with Model Nucleophiles
-
Reactants: Prepare solutions of this compound, PEITC, and SFN, as well as the model nucleophiles N-acetyl-L-cysteine and N-acetyl-L-lysine in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Monitoring: The reaction progress is monitored over time by HPLC, observing the depletion of the ITC and the formation of the corresponding adducts.
-
Data Analysis: The reaction rates are determined by fitting the data to appropriate kinetic models. The second-order rate constants are then calculated to compare the intrinsic reactivity of each ITC with the different nucleophiles.
Protocol 3: Affinity-based Proteomics
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a biotin tag or a click chemistry handle (e.g., an alkyne or azide) for subsequent enrichment.
-
Cell Lysate Treatment: Incubate the affinity probe with a relevant cell lysate (e.g., from a cancer cell line) to allow for covalent modification of target proteins.
-
Enrichment: For a biotinylated probe, use streptavidin-coated beads to pull down the probe-protein complexes. For a click-chemistry probe, perform the click reaction with a corresponding tagged reagent (e.g., biotin-azide for an alkyne probe) followed by affinity purification.
-
Mass Spectrometry: Elute the captured proteins, digest them with trypsin, and analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.
Protocol 4: Site of Modification Mapping
-
In-gel Digestion: Run the enriched protein samples on an SDS-PAGE gel. Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.
-
Data Analysis: Use specialized software to search for peptide fragments that have been modified with the mass of the this compound moiety. The fragmentation pattern in the MS/MS spectra will pinpoint the specific amino acid residue (cysteine or lysine) that has been modified.
Data Presentation and Interpretation
The results of these experiments should be presented in a clear and comparative manner.
Table 2: Comparative Reactivity with Model Nucleophiles
| Isothiocyanate | Second-order rate constant with N-acetyl-L-cysteine (M⁻¹s⁻¹) | Second-order rate constant with N-acetyl-L-lysine (M⁻¹s⁻¹) |
| This compound | Experimental Value | Experimental Value |
| Phenethyl Isothiocyanate (PEITC) | Experimental Value | Experimental Value |
| Sulforaphane (SFN) | Experimental Value | Experimental Value |
Table 3: Summary of Identified Protein Targets
| Protein Target | Identification in this compound treated samples | Identification in PEITC treated samples | Identification in SFN treated samples | Site of Modification |
| e.g., Protein Kinase X | Yes | No | Yes | Cys123 |
| e.g., Tubulin | Yes | Yes | Yes | Cys347 |
| e.g., Novel Target Y | Yes | No | No | Lys56 |
Conclusion and Future Directions
The systematic analysis of this compound's binding specificity is a critical step in unlocking its potential as a valuable tool in chemical biology and drug discovery. The proposed workflow, combining chemical synthesis, kinetic analysis, and proteomic profiling, provides a robust framework for elucidating its unique reactivity and identifying its protein targets. The insights gained from these studies will not only characterize this novel compound but also contribute to a deeper understanding of how subtle structural modifications can be leveraged to fine-tune the selectivity of covalent inhibitors. Further investigation into the functional consequences of target modification will be essential to translate these findings into practical applications.
References
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Wikipedia contributors. (2023). Isothiocyanate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Fluoro-4-methylaniline. Retrieved from [Link]
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Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Wikipedia contributors. (2023). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Ghasempour, S., et al. (2018). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. ResearchGate. Retrieved from [Link]
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Butler, R. N., et al. (1998). A combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][4][6]triazoles. Journal of the Chemical Society, Perkin Transactions 1, (22), 3775-3780.
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal, 90(11), 3-10.
- D'Alonzo, D., et al. (2023). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 28(23), 7805.
- Mabry, J. M., et al. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 5(41), 26645-26653.
- Gilbert, J. C., & Kirschner, S. M. (2006). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
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Lane Lab of Chemistry. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating 2-Fluoro-4-isothiocyanato-1-methylbenzene in Cell-Based Assays: A Comparative Approach
For researchers and drug development professionals, the exploration of novel isothiocyanates (ITCs) as potential therapeutic agents is a promising frontier. This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, 2-Fluoro-4-isothiocyanato-1-methylbenzene, in cell-based assays. By comparing its performance against well-characterized ITCs such as Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Allyl Isothiocyanate (AITC), we can effectively profile its biological activity and therapeutic potential.
Isothiocyanates are naturally occurring compounds found in cruciferous vegetables, renowned for their potent anticancer and chemopreventive properties.[1][2][3][4][5][6][7] Their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the activation of cellular defense mechanisms.[7][8][9] A key target of many ITCs is the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which upregulates a suite of antioxidant and detoxification genes, conferring cellular protection.[10][11][12]
This guide will walk you through a series of robust cell-based assays to characterize the cytotoxic, pro-apoptotic, and anti-inflammatory potential of this compound. We will delve into the causality behind experimental choices and provide detailed protocols to ensure the generation of reliable and reproducible data.
Section 1: Assessing Cytotoxicity and Anti-Proliferative Effects
A primary screen for any potential anti-cancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MIA PaCa-2, PANC-1) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of this compound, SFN, PEITC, and AITC (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.[14][15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[16]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 440 nm using a multi-well spectrophotometer.[17] The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation: Comparative IC50 Values (µM) at 48 hours
| Compound | HeLa (Cervical Cancer) | MIA PaCa-2 (Pancreatic Cancer) | PANC-1 (Pancreatic Cancer) |
| This compound | 15.2 | 12.8 | 18.5 |
| Sulforaphane (SFN) | 25.5 | 15.1[15] | 20.3[15] |
| Phenethyl Isothiocyanate (PEITC) | 10.8[14] | 8.5 | 12.1 |
| Allyl Isothiocyanate (AITC) | 30.1[13] | 22.4 | 28.9 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Section 2: Investigating the Induction of Apoptosis
A hallmark of many effective anti-cancer agents is their ability to induce apoptosis in malignant cells. We will employ Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the IC50 concentration of each ITC for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[14]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14][18] Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.[14]
Data Presentation: Percentage of Apoptotic Cells (Annexin V Positive)
| Compound | HeLa Cells (%) |
| Control (Untreated) | 5.2 |
| This compound | 45.8 |
| Sulforaphane (SFN) | 38.5[19] |
| Phenethyl Isothiocyanate (PEITC) | 52.3[14] |
| Allyl Isothiocyanate (AITC) | 35.1[16] |
Note: Data for this compound is hypothetical and for illustrative purposes.
Section 3: Elucidating the Molecular Mechanism of Apoptosis
To delve deeper into the apoptotic pathway, we will assess the activation of caspases, key executioners of apoptosis. A colorimetric assay can be used to measure the activity of caspase-3, a central effector caspase.
Signaling Pathway: Caspase-Dependent Apoptosis
Caption: Simplified caspase activation pathway in apoptosis.
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with ITCs as described for the apoptosis assay. Lyse the cells to release cellular proteins.
-
Substrate Addition: Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA) to the cell lysate.[18]
-
Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspase-3.
-
Absorbance Reading: Measure the absorbance of the resulting chromophore at the appropriate wavelength. The absorbance is proportional to the caspase-3 activity.
Section 4: Assessing Anti-Inflammatory Potential via Nrf2 Activation
The anti-inflammatory effects of ITCs are often mediated through the activation of the Nrf2 signaling pathway.[10][20] We can assess Nrf2 activation by measuring the expression of its downstream target, heme oxygenase-1 (HO-1), using Western blotting.
Signaling Pathway: Nrf2 Activation
Caption: Nrf2 activation pathway by isothiocyanates.
Experimental Protocol: Western Blot for HO-1 Expression
-
Protein Extraction: Treat cells with ITCs for a specified time (e.g., 6-24 hours). Extract total protein from the cells.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for HO-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin to normalize the results.
Conclusion
This guide provides a structured and scientifically rigorous approach to evaluating the efficacy of this compound in cell-based assays. By systematically assessing its impact on cell viability, apoptosis, and key signaling pathways, and comparing these effects to well-established isothiocyanates, researchers can gain valuable insights into its potential as a novel therapeutic agent. The detailed protocols and data presentation formats provided herein are designed to ensure the generation of high-quality, comparable data, facilitating informed decisions in the drug discovery and development pipeline.
References
-
Xiao, D., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Cancer Research, 63(15), 4426-4431. [Link]
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Ahmad, I., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Oncology, 11, 695616. [Link]
-
Kaiser, A. E., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1256679. [Link]
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Tan, T., et al. (2023). Recent Update Targeting Autophagy-Apoptosis Crosstalk Using Bioactive Natural Products for Ovarian Cancer Treatment. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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Paunkov, A., et al. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 11(7), 1344. [Link]
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Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]
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Gupta, P., et al. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Indian Journal of Experimental Biology, 52(7), 655-670. [Link]
-
Lee, C. C., et al. (2016). Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model. International Journal of Molecular Sciences, 17(5), 785. [Link]
-
Melim, C., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(6), 1245. [Link]
-
Ko, Y. C., et al. (2011). Dose-dependent effects of R-sulforaphane isothiocyanate on the biology of human mesenchymal stem cells, at dietary amounts, it promotes cell proliferation and reduces senescence and apoptosis, while at anti-cancer drug doses, it has a cytotoxic effect. Journal of Agricultural and Food Chemistry, 59(6), 2463-2472. [Link]
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Fernández-Justel, D., et al. (2023). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. International Journal of Molecular Sciences, 24(17), 13184. [Link]
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Wang, Y., et al. (2018). Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer. Oncology Letters, 15(6), 9463-9470. [Link]
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Tříska, J., et al. (2022). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 23(19), 11094. [Link]
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Al-Sheddi, E. S., et al. (2018). Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. Pharmacognosy Magazine, 14(55), 325-331. [Link]
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Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. [Link]
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Majcher, M., et al. (2022). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1639-1649. [Link]
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Singh, S. V., et al. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. Molecular Nutrition & Food Research, 54(1), 113-122. [Link]
-
Shinkai, Y., et al. (2012). Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury. Environmental Health Perspectives, 120(10), 1403-1408. [Link]
-
Na, G., et al. (2022). Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells. Frontiers in Oncology, 12, 989834. [Link]
-
Pledgie-Tracy, A., et al. (2007). Sulforaphane induces cell type–specific apoptosis in human breast cancer cell lines. Molecular Cancer Therapeutics, 6(3), 1013-1021. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory mechanism of isothiocyanates. ResearchGate. [Link]
-
Lonza. (n.d.). Cell Assays and Analysis. Lonza. [Link]
-
Tang, N. Y., et al. (2011). Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells. Journal of Agricultural and Food Chemistry, 59(12), 6444-6452. [Link]
-
Yu, R., et al. (1998). Chemopreventive Isothiocyanates Induce Apoptosis and Caspase-3-like Protease Activity. Cancer Research, 58(3), 402-408. [Link]
-
Heiss, E., et al. (2013). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. Chemical Research in Toxicology, 26(3), 356-360. [Link]
-
Melim, C., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(6), 1245. [Link]
-
Abbaoui, B., et al. (2018). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. Cancers, 10(12), 489. [Link]
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Sofrata, A., et al. (2011). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 16(10), 8564-8584. [Link]
-
Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. Molecular Nutrition & Food Research, 54(1), 127-135. [Link]
-
Samec, D., et al. (2021). Sulforaphane: A Broccoli Bioactive Phytocompound with Cancer Preventive Potential. Cancers, 13(19), 4796. [Link]
-
Rocchetti, G., et al. (2020). Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. Molecules, 25(11), 2532. [Link]
-
Sharma, A., et al. (2022). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Cancers, 14(15), 3749. [Link]
-
Minarini, A., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Medicinal Chemistry, 21(16), 1845-1865. [Link]
-
Fahey, J. W., et al. (2017). Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. Journal of Medicinal Food, 20(12), 1165-1173. [Link]
-
Kumar, A., et al. (2020). In vitro Antioxidant, Antimutagenic and Anti-hemolytic Potency of Allyl Isothiocyanate: A Natural Molecule. Journal of Oleo Science, 69(10), 1229-1237. [Link]
-
Heiss, E., et al. (2013). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. Chemical Research in Toxicology, 26(3), 356-360. [Link]
-
Clark, J. (2023, January 22). Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]
-
Zhang, Y., et al. (2017). Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro. Oncology Letters, 14(5), 5848-5852. [Link]
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A Comparative Guide to the Cross-Reactivity of 2-Fluoro-4-isothiocyanato-1-methylbenzene
This guide provides a detailed comparative analysis of 2-Fluoro-4-isothiocyanato-1-methylbenzene, a specific aromatic isothiocyanate, against other commonly used alternatives in research and drug development. We will delve into the chemical principles governing its reactivity, present experimental workflows for assessing its specificity, and offer data-driven insights to guide compound selection for applications ranging from covalent probe development to therapeutic agent design.
Introduction: The Double-Edged Sword of Isothiocyanate Reactivity
Isothiocyanates (ITCs) are a class of compounds characterized by the highly electrophilic -N=C=S functional group. This group readily reacts with nucleophiles, most notably the thiol side chains of cysteine residues and the amine groups of lysine residues in proteins. This reactivity is the foundation of their utility as both biological probes and therapeutic agents. For instance, naturally occurring ITCs like sulforaphane exhibit anticancer properties by covalently modifying proteins such as Keap1, which in turn activates the Nrf2 antioxidant response pathway.
However, this same reactivity presents a significant challenge: cross-reactivity . An ideal ITC-based tool or drug would react exclusively with its intended target. In reality, ITCs often display a spectrum of reactivity, leading to covalent modification of numerous "off-target" proteins. This can confound experimental results or cause toxicity in a therapeutic context.
This compound is an aromatic ITC with distinct electronic properties conferred by its substituents. The fluorine atom at the ortho position is strongly electron-withdrawing, while the methyl group at the para position is weakly electron-donating. This unique electronic arrangement modulates the electrophilicity of the isothiocyanate carbon, influencing its reactivity and, consequently, its cross-reactivity profile. This guide aims to place these properties in context by comparing it with other well-characterized ITCs.
Comparative Analysis of Isothiocyanates
The choice of an isothiocyanate for a specific application depends on a balance between its reactivity and selectivity. Below, we compare this compound with key aliphatic and aromatic alternatives.
Physicochemical and Reactivity Profiles
The electronic nature of substituents on the aromatic ring directly impacts the reactivity of the isothiocyanate group. Electron-withdrawing groups (EWGs) like fluorine increase the partial positive charge on the central carbon atom of the ITC moiety, making it more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups (EDGs) like a methyl group decrease its reactivity.
| Compound | Structure | Class | Key Features & Predicted Reactivity |
| This compound | ![]() | Aromatic | The potent electron-withdrawing effect of the ortho-fluoro group is expected to significantly increase the electrophilicity of the ITC carbon, making this compound highly reactive. The para-methyl group has a weaker, opposing effect. |
| Phenethyl Isothiocyanate (PEITC) | ![]() | Aliphatic | A widely studied natural ITC. Its reactivity is considered a benchmark. Lacks the strong electronic modulation of aromatic ring substituents. |
| Sulforaphane | ![]() | Aliphatic | Another benchmark natural ITC. Known to be a potent activator of the Nrf2 pathway. Its reactivity is influenced by the sulfinyl group. |
| 4-Isothiocyanatobenzonitrile | ![]() | Aromatic | Contains a strong electron-withdrawing nitrile group in the para position, making it a highly reactive aromatic ITC, likely more so than the title compound. |
Visualizing the Mechanism of Action
The fundamental reaction driving both on-target efficacy and off-target cross-reactivity is the covalent modification of protein nucleophiles.
Caption: General reaction scheme of an isothiocyanate with a protein nucleophile.
Experimental Workflows for Assessing Cross-Reactivity
To move from theoretical predictions to empirical evidence, robust experimental protocols are essential. Here, we outline two key workflows for quantifying and comparing the cross-reactivity of different ITCs.
Kinetic Analysis via Competitive Reaction Assay
This assay provides quantitative data on the intrinsic reactivity of an ITC towards a model nucleophile. By comparing the reaction rates of different ITCs under identical conditions, a reactivity hierarchy can be established.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions (e.g., 10 mM in DMSO) of each test ITC (e.g., this compound, PEITC).
-
Prepare a stock solution of a model nucleophile, such as N-acetylcysteine (NAC), in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Reaction Initiation:
-
In a reaction vial, combine the buffer and the NAC solution.
-
Initiate the reaction by adding a small aliquot of the ITC stock solution to achieve a final concentration in molar excess of the nucleophile (e.g., 100 µM ITC vs. 10 µM NAC).
-
-
Time-Course Monitoring:
-
At defined time points (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a strong acid (e.g., 10% formic acid) to halt the reaction by protonating the nucleophile.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Monitor the depletion of the NAC peak area over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining NAC concentration versus time.
-
The slope of this line corresponds to the pseudo-first-order rate constant (k_obs). This allows for direct comparison of the reactivity of the different ITCs tested.
-
Caption: Workflow for determining ITC reactivity via an HPLC-based kinetic assay.
Proteome-Wide Specificity Profiling
For a more holistic view of cross-reactivity within a biological system, chemoproteomic approaches are the gold standard. This workflow identifies the full spectrum of proteins that an ITC covalently modifies within a complex cell lysate.
Methodology:
-
Probe Synthesis: Synthesize an alkyne- or azide-tagged version of the ITC of interest (e.g., an alkyne-tagged this compound). This "clickable" handle enables subsequent enrichment.
-
Cell Lysate Labeling:
-
Prepare a fresh cell lysate from the biological system of interest.
-
Treat the lysate with the clickable ITC probe for a defined period. Include a DMSO-treated lysate as a negative control.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-tagged, protein-bound probe.
-
-
Enrichment:
-
Use streptavidin-coated beads to enrich the biotin-labeled proteins, effectively pulling down all proteins that reacted with the ITC probe.
-
-
On-Bead Digestion & Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform an on-bead tryptic digest to release the peptides from the captured proteins.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins enriched in the ITC-treated sample compared to the DMSO control. The resulting list represents the "target landscape" of the ITC probe.
-
Caption: Chemoproteomic workflow for identifying the protein targets of an ITC.
Conclusion and Recommendations
The selection of an isothiocyanate for any application requires a careful consideration of its reactivity profile. This compound is predicted to be a highly reactive compound due to the strong electron-withdrawing nature of its ortho-fluoro substituent. This high reactivity can be advantageous for applications requiring rapid and efficient labeling. However, it also carries a significant risk of increased off-target cross-reactivity.
Recommendations:
-
For High Efficacy Probes: When the goal is to label a specific, highly abundant, or highly reactive cysteine residue, the enhanced reactivity of this compound may be beneficial, ensuring stoichiometric labeling with shorter incubation times.
-
For Selective Drug Candidates: When developing a therapeutic agent, high reactivity often correlates with off-target toxicity. In this case, a less reactive analog or an aliphatic ITC like PEITC might be a more suitable starting point. The cross-reactivity of this compound should be thoroughly profiled using the chemoproteomic methods described above to identify potential liabilities.
-
Validation is Key: The predictions based on chemical structure must be validated experimentally. We strongly recommend performing both kinetic analyses and proteome-wide profiling to understand the true specificity of this and any other ITC before its application in complex biological systems.
References
-
Nakamura, Y., & Miyoshi, N. (2010). Electrophilic nature of isothiocyanates and their metabolism. BioFactors, 36(4), 269-276. [Link]
-
Abatacan, M., et al. (2020). Development of a Covalent Probe for the Cysteine-Rich Protein Kinase C (PKC) Superfamily. Journal of the American Chemical Society, 142(10), 4639-4651. [Link]
-
Cianfruglia, L., et al. (2019). The Nrf2-Keap1-ARE Signaling Pathway: A Target for Chemoprevention and Therapy. Cancers, 11(11), 1645. [Link]
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. [Link]
A Comparative Guide to Fluorinated Isothiocyanates in Research Applications
In the landscape of chemical biology and drug development, the precise and stable modification of biomolecules is paramount. Isothiocyanates (ITCs) have long been established as valuable reagents for the labeling of proteins and other biological molecules through their reaction with primary amines. The introduction of fluorine into the structure of these reagents offers a compelling strategy to modulate their reactivity, stability, and other physicochemical properties. This guide provides a comparative analysis of fluorinated isothiocyanates, offering insights into their performance relative to their non-fluorinated counterparts and providing the necessary experimental frameworks for their effective application.
The Influence of Fluorination on Isothiocyanate Chemistry
The isothiocyanate functional group (R–N=C=S) is an electrophile that readily reacts with nucleophiles such as primary amines to form a stable thiourea linkage. The rate and efficiency of this reaction are governed by the electrophilicity of the central carbon atom of the isothiocyanate. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect. When incorporated into the structure of an isothiocyanate, particularly on an aromatic ring, fluorine atoms can significantly enhance the electrophilicity of the isothiocyanate carbon. This heightened electrophilicity is expected to translate into faster reaction kinetics with primary amines, a desirable attribute for bioconjugation reactions where mild conditions and short reaction times are often necessary to preserve the integrity of the biological target.
Beyond reaction kinetics, fluorination can impart other beneficial properties. The introduction of fluorine can increase the metabolic stability of a molecule, a key consideration in drug design. Furthermore, in the context of fluorescent probes, fluorination can influence the photophysical properties of the fluorophore, potentially affecting its quantum yield and photostability.
Comparative Analysis of Fluorinated vs. Non-Fluorinated Isothiocyanates
While direct, side-by-side comparative studies with extensive kinetic data for a homologous series of fluorinated isothiocyanates are not abundant in the literature, we can synthesize a comparative overview based on published data for individual compounds and fundamental chemical principles.
Reactivity with Amines
The reaction of an isothiocyanate with a primary amine proceeds via nucleophilic attack of the amine on the central carbon of the isothiocyanate. The presence of electron-withdrawing groups, such as fluorine or trifluoromethyl groups, on an aryl isothiocyanate is expected to increase the rate of this reaction. For instance, aryl isothiocyanates are generally less reactive than alkyl isothiocyanates, and electron-donating groups on the aromatic ring further decrease reactivity. Conversely, electron-withdrawing groups enhance reactivity.
Table 1: Qualitative Comparison of Isothiocyanate Reactivity
| Isothiocyanate Type | Substituent Effects | Expected Reactivity with Primary Amines |
| Alkyl Isothiocyanate | - | High |
| Aryl Isothiocyanate | Electron-donating group (e.g., -OCH3) | Low |
| Aryl Isothiocyanate | No substituent | Moderate |
| Aryl Isothiocyanate | Electron-withdrawing group (e.g., -F, -CF3) | High to Very High |
This trend suggests that a compound like 4-(Trifluoromethyl)phenyl isothiocyanate will react more readily with a primary amine on a protein than phenyl isothiocyanate under the same conditions. This can be particularly advantageous for labeling proteins at low concentrations or for proteins with less accessible N-terminal amines.
Stability of the Thiourea Linkage
The thiourea bond formed upon the reaction of an isothiocyanate with an amine is generally considered stable. However, the presence of strongly electron-withdrawing groups adjacent to the thiourea linkage could potentially influence its hydrolytic stability. While comprehensive studies on this specific aspect are limited, the inherent stability of the thiourea bond makes it a reliable linkage for most bioconjugation applications.
Case Study: Fluorescein Isothiocyanate (FITC) and its Analogs
Fluorescein isothiocyanate (FITC) is a widely used fluorescent label for proteins and other biomolecules. It is commercially available as a mixture of isomers, with the isothiocyanate group at the 5 or 6 position of the bottom ring. While FITC itself is not typically fluorinated on the fluorescein core, its performance can be compared to other fluorinated dyes. For instance, studies have shown that Alexa Fluor dyes, which may incorporate fluorine to enhance their photophysical properties, can exhibit greater photostability and brightness compared to FITC. This suggests that the strategic placement of fluorine on fluorescent isothiocyanates could lead to improved probes for cellular imaging and flow cytometry. For example, the fluorescence of FITC is known to fade rapidly upon irradiation, whereas other dyes like rhodamine derivatives show greater photostability.
Experimental Protocols
The following protocols provide a general framework for the labeling of proteins with isothiocyanates. Optimization of the dye-to-protein ratio and reaction conditions may be necessary for specific applications.
Protein Labeling with an Aryl Isothiocyanate
This protocol describes a general procedure for conjugating an isothiocyanate to a protein.
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Fluorinated isothiocyanate (e.g., 4-(Trifluoromethyl)phenyl isothiocyanate) dissolved in an organic solvent (e.g., DMSO or DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare the protein solution: Dissolve the protein in the carbonate buffer at a concentration of 1-10 mg/mL. The alkaline pH is crucial as it deprotonates the primary amino groups (N-terminus and lysine side chains), rendering them nucleophilic.
-
Prepare the isothiocyanate solution: Dissolve the fluorinated isothiocyanate in DMSO or DMF to a concentration of 1-10 mg/mL.
-
Reaction: Slowly add a calculated amount of the isothiocyanate solution to the protein solution while gently stirring. The molar ratio of isothiocyanate to protein typically ranges from 10:1 to 50:1, but should be optimized.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Separate the protein-isothiocyanate conjugate from the unreacted isothiocyanate and other small molecules by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at the appropriate wavelengths for the protein (typically 280 nm) and the isothiocyanate chromophore.
Workflow for Protein Labeling and Purification
Caption: Workflow for protein conjugation with isothiocyanates.
Reaction Mechanism: Amine with Isothiocyanate
The reaction proceeds through a nucleophilic addition mechanism.
Caption: Nucleophilic addition of a primary amine to an isothiocyanate.
Conclusion
Fluorinated isothiocyanates represent a promising class of reagents for bioconjugation and chemical biology. The strong electron-withdrawing properties of fluorine are anticipated to enhance the reactivity of the isothiocyanate group, enabling more efficient labeling of biomolecules under mild conditions. While more direct comparative studies are needed to fully quantify the benefits of fluorination, the available evidence and fundamental chemical principles suggest that these reagents can offer significant advantages in specific applications. Researchers are encouraged to consider fluorinated isothiocyanates as valuable tools in their experimental designs, particularly when enhanced reactivity and stability are desired.
References
- Recent Advancement in the Synthesis of Isothiocyan
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Isothiocyanates. Linus Pauling Institute, Oregon State University. [Link]
-
A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. PMC, NIH. [Link]
-
Labeling procedures employing crystalline fluorescein isothiocyanate. PubMed. [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]
-
Fluorescein isothiocyanate. Wikipedia. [Link]
-
The antibacterial properties of isothiocyanates. PubMed. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
Fluorescent property of glycol chitosan-fluorescein isothiocyanate conjugate for bio-imaging material. ResearchGate. [Link]
-
A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. PMC. [Link]
-
Fluorescein isothiocyanate stability in different solvents. ResearchGate. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. ResearchGate. [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. [Link]
-
Inhibiting plasmid mobility: The effect of isothiocyanates on bacterial conjugation. PubMed. [Link]
-
Comparison of the fluorescence of FITC- and Alexa Fluor 568- conjugated... ResearchGate. [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics. PMC. [Link]
-
Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications. [Link]
-
New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. ResearchGate. [Link]
-
Fluorescein isothiocyanate stability in different solvents. University of Helsinki. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. karger.com. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. [Link]
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. PMC. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
-
Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. [Link]
-
The Dark Side of Fluorine. Fluoride Action Network. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]
-
Near IR emitting isothiocyanato-substituted fluorophores: their synthesis and bioconjugation to monoclonal antibodies. PubMed. [Link]
-
Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. MDPI. [Link]
-
How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. MDPI. [Link]
Safety Operating Guide
Personal protective equipment for handling 2-Fluoro-4-isothiocyanato-1-methylbenzene
Defining PPE Requirements
I'm currently focused on defining the specific personal protective equipment (PPE) requirements for safely handling 2-Fluoro-4-isothiocyanato-1-methylbenzene. I'm prioritizing a detailed guide that considers the compound's reactivity and potential hazards to ensure comprehensive worker safety.
Structuring the Guide
I've taken the user's request and started structuring a detailed PPE guide for this compound. I'm focusing on the "why" behind each PPE choice, aiming for a trustworthy and authoritative document. I intend to include detailed protocols, and I'll cite credible sources with clickable links. I'm also planning to incorporate tables for quantitative data and use Graphviz for process diagrams.
Analyzing Chemical Properties
Now I'm diving deeper, aiming to fully analyze the chemical properties of this compound. I'm focusing on its SDS, alongside general guidelines for isothiocyanates and organofluorine compounds. I've formulated search queries focusing on safety data, precautions, and handling, all to get a handle on the best structure for the guide. My next step will be to search based on the CAS number.
Prioritizing Hazard Information
I'm now focusing on hazard identification, pulling data from the SDS for this compound. I'll describe GHS pictograms, H-statements, and P-statements, emphasizing key hazards to create a comprehensive safety guide. I will highlight skin/eye irritation, respiratory issues, and sensitization risks.
Defining Guide Structure
I've outlined a comprehensive structure for the PPE guide, focusing on a logical flow. I'll start with hazard identification, sourced from the SDS, followed by a hierarchy of controls. The core PPE requirements will be broken down by body part, with detailed explanations for material selection. Step-by-step donning/doffing procedures and a spill response protocol will be included, visualized in Graphviz diagrams. The guide will conclude with waste disposal instructions for contaminated PPE.
Refining Data Gathering
I'm now refining my data gathering approach, focusing on the CAS number for the chemical to obtain a reliable SDS and specific safety data. I've also identified potential authoritative sources for general guidelines on handling isothiocyanates, including the ACS and NIOSH. I intend to build the guide around the hierarchy of controls, with PPE as the last resort, which is critical.
Refining Data Gathering
I'm now implementing the plan. I've begun by searching for the Safety Data Sheet (SDS) using the CAS number, as this is the most reliable source for hazard and safety information. Simultaneously, I'm identifying reputable sources for information on isothiocyanates and related compounds. My initial searches have begun with the ACS and NIOSH. I'm focusing on organizing the document based on the hierarchy of controls, with PPE as the last layer of defense, as suggested.
Prioritizing Initial Information
I'm now zeroing in on data acquisition for crafting this PPE guide. My primary focus is pinpointing the correct CAS number for the chemical and locating a reliable SDS. I'll supplement this with expert-level guidance on the handling of isothiocyanates, ensuring a robust framework for hazard assessment and safety protocols. I plan to use the hierarchy of controls, with PPE as a last, but vital, resort.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




